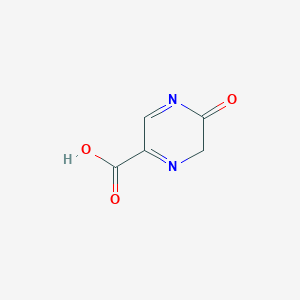

5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid

説明

5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid (CAS: 77168-83-3; molecular formula: C₆H₆N₂O₃; molecular weight: 154.12 g/mol) is a pyrazine derivative characterized by a partially hydrogenated pyrazine ring with a ketone group at position 5 and a carboxylic acid substituent at position 2. It is primarily utilized in biochemical research, particularly in studies investigating DNA methylation and replication dynamics . Its safety profile includes acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

特性

IUPAC Name |

3-oxo-2H-pyrazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-2-6-3(1-7-4)5(9)10/h1H,2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKBJQLRGMSJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694826 | |

| Record name | 5-Oxo-5,6-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606489-07-0 | |

| Record name | 5-Oxo-5,6-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound through various studies, including its synthesis, pharmacological properties, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazine derivatives, including this compound. In vitro assays demonstrated that compounds within this class exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound showed promising results against A549 human lung adenocarcinoma cells, with some compounds reducing cell viability significantly compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Pyrazine Derivatives

Antimicrobial Activity

The antimicrobial efficacy of pyrazine derivatives has also been a focal point of research. Studies indicate that these compounds exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Against Multidrug-resistant Bacteria

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 10 | |

| Compound C | Escherichia coli | 15 | |

| Compound D | Klebsiella pneumoniae | 12 |

The biological activities of this compound can be attributed to its ability to interact with various biological targets. Research suggests that these compounds may act as enzyme inhibitors or receptor antagonists, influencing pathways related to cancer proliferation and microbial resistance. For example, some derivatives have shown potential as adenosine receptor antagonists, which are implicated in various physiological responses including inflammation and cancer progression .

Case Studies

- Anticancer Study : In a study evaluating the anticancer effects of several pyrazine derivatives, this compound exhibited an IC50 value of 15 µM against A549 cells. This was significantly lower than many other tested compounds, indicating potent anticancer activity .

- Antimicrobial Study : Another investigation focused on the antimicrobial properties revealed that this compound had an MIC of 10 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a treatment option for antibiotic-resistant infections .

科学的研究の応用

Antimicrobial Activity

Research indicates that 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid exhibits promising antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, making it a potential candidate for developing new antibiotics. The compound's mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Potential

The compound has shown potential as an anticancer agent in several studies. Its ability to induce apoptosis in cancer cells and inhibit tumor growth is particularly noteworthy. For instance, a study demonstrated that derivatives of this compound could effectively reduce the viability of certain cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .

Neurological Disorders

This compound has also been explored for its neuroprotective effects. It acts as an adenosine antagonist, which may help in treating neurodegenerative diseases by modulating neurotransmission and reducing oxidative stress in neuronal cells .

Pesticide Development

The compound's bioactivity extends to agricultural applications, particularly as a potential pesticide. Its effectiveness against fungal pathogens and pests makes it a candidate for developing eco-friendly agricultural chemicals. Research has shown that formulations containing this compound can significantly reduce crop losses due to disease.

Plant Growth Regulation

Additionally, this compound may play a role in enhancing plant growth and resilience against environmental stressors. Studies suggest that it can stimulate root development and improve nutrient uptake in plants, which is crucial for sustainable agriculture practices.

Case Studies

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and functional differences between 5,6-dihydro-5-oxo-2-pyrazinecarboxylic acid and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₆H₆N₂O₃ | 154.12 | None | Dihydro-pyrazine, ketone, COOH |

| 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | C₅H₄N₂O₃ | 140.10 | None | Dihydro-pyrazine, ketone, COOH |

| 5,6-Dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid | C₇H₈N₂O₃ | 168.15 | Methyl groups at positions 5,6 | Dihydro-pyrazine, ketone, COOH |

| 5,6-Dichloropyrazine-2-carboxylic acid | C₅H₂Cl₂N₂O₂ | 193.99 | Chlorine at positions 5,6 | Pyrazine, COOH, Cl substituents |

| 1-Benzyl-1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid | C₁₂H₁₂N₂O₃ | 232.24 | Benzyl group at position 1 | Tetrahydro-pyridazine, ketone, COOH |

Key Observations :

- Substituent Effects : Methyl or chlorine substituents (e.g., 5,6-dimethyl or 5,6-dichloro derivatives) increase molecular weight and lipophilicity compared to the parent compound. These modifications can enhance membrane permeability and alter binding affinities in biological systems .

DNA Methylation and Damage Profiles

- This compound analogs : Studies on 5,6-dihydro-5-azacytidine (H₂-aza-Cyd), a related compound, revealed it induces single-strand DNA breaks that are repaired within 24 hours after drug removal. This contrasts with 5-aza-2'-deoxycytidine (aza-dCyd), which causes persistent alkali-labile DNA lesions lasting 48 hours. The difference arises from H₂-aza-Cyd's chemical stability in DNA, leading to replication-dependent damage rather than spontaneous hydrolysis .

- Enzyme Inhibition: Derivatives like 5,6-dihydro-5-oxo-4H-1,3,4-oxadiazine-4-propanenitriles exhibit antimicrobial activity and inhibit monoamine oxidase-A (MAO-A). Substituents such as benzoyl or p-toluenesulfonyl groups enhance antifungal properties, while the parent pyrazinecarboxylic acid lacks these activities .

準備方法

Classical Synthesis Route (McMillan et al., 1955)

- Starting materials: Diethyl 2-formylbutanedioate and hydrazine hydrate.

- Process: Reaction yields a mixture of ethyl 2-(5-oxo-1,4-dihydropyrazol-4-yl)acetate and ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate.

- Isolation: The minor product, ethyl 6-oxo-4,5-dihydro-1H-pyridazine, is isolated as an oil with low yield and purity.

- Oxidation: Dehydrogenation with bromine in acetic acid converts the dihydro compound to ethyl 6-oxo-1H-pyridazine-4-carboxylate.

- Hydrolysis: The ethyl ester is hydrolyzed to yield the target acid.

- Four-step process with chromatographic separation.

- Harsh oxidation conditions using potassium permanganate and sulfuric acid.

- Difficult scalability due to tedious workup and low yield of intermediate.

Improved Industrial Process (Patent EP2857387A1)

- Starting material: Dimethyl 2-methylenebutanedioate.

- Step (a): Reaction with hydrazine hydrate at 0-60°C (preferably 0-10°C) using 0.9-1.5 molar equivalents to form methyl 6-oxohexahydropyridazine-4-carboxylate.

- Step (b): Oxidation of the above intermediate with a suitable oxidizing agent (e.g., bromine in acetic acid) to methyl 6-oxo-1H-pyridazine-4-carboxylate.

- Step (c): Isolation of the methyl ester intermediate (optional).

- Step (d): Hydrolysis of the methyl ester under acidic or basic aqueous conditions to yield 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid.

- Reduced number of steps (2-3 steps).

- Use of inexpensive, readily accessible starting materials.

- High purity and yield suitable for industrial scale.

- Option to perform hydrolysis directly in the reaction mixture, omitting isolation of the ester.

Reaction Conditions and Yields

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| (a) | Dimethyl 2-methylenebutanedioate + Hydrazine hydrate | 0-10°C, 0.9-1.5 eq. hydrazine | High | Formation of methyl 6-oxohexahydropyridazine-4-carboxylate |

| (b) | Oxidation of intermediate | Bromine in acetic acid or other oxidants | High | Converts to methyl 6-oxo-1H-pyridazine-4-carboxylate |

| (c) | Isolation of methyl ester (optional) | Standard isolation techniques | - | Can be omitted for direct hydrolysis |

| (d) | Hydrolysis of methyl ester | Acidic or basic aqueous medium, reflux | High | Yields this compound |

Analytical and Purity Considerations

- The oxidation step is critical for converting the dihydro intermediate to the desired pyrazinecarboxylate.

- Hydrolysis conditions must be optimized to avoid decomposition.

- Purity is confirmed by standard spectroscopic methods (NMR, HPLC).

- The process avoids harsh reagents like potassium permanganate/sulfuric acid, improving environmental and operational safety.

Comparative Analysis of Preparation Methods

| Feature | Classical Method (McMillan et al.) | Improved Patent Method (EP2857387A1) |

|---|---|---|

| Number of Steps | 4 | 2-3 |

| Starting Materials | Diethyl 2-formylbutanedioate, hydrazine hydrate | Dimethyl 2-methylenebutanedioate, hydrazine hydrate |

| Oxidation Agent | Bromine in acetic acid, potassium permanganate/sulfuric acid | Bromine in acetic acid or other suitable oxidants |

| Yield | Low to moderate | High |

| Scalability | Difficult due to harsh conditions and chromatography | Suitable for industrial scale |

| Purity | Requires chromatographic purification | High purity without chromatography |

| Environmental Impact | High due to strong oxidants | Lower due to milder conditions |

Summary of Research Findings

- The improved process patented in 2013 represents a significant advancement in the synthesis of this compound, achieving higher yields with fewer steps and milder conditions.

- The key innovation is the use of dimethyl 2-methylenebutanedioate as a starting material and the direct hydrolysis step in the reaction mixture, which simplifies the process.

- Avoidance of harsh oxidants and chromatographic steps improves scalability and environmental safety.

- The process is well-suited for pharmaceutical and chemical manufacturing applications.

Q & A

Q. What are the optimal synthetic routes for 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves hydrolysis of methyl esters or cyclization of precursors. For example, methyl 5-chloro-6-methyl-2-pyrazinecarboxylate can be hydrolyzed using aqueous K₂CO₃ under mild conditions (room temperature, 2 hours) to yield the carboxylic acid derivative, though yields may vary (e.g., 39% in one protocol) . Cyclization strategies, such as those used for pyrazolopyridine analogs, employ ethanol/methanol solvents with acid catalysts (e.g., p-toluenesulfonic acid) . Key variables include solvent polarity, catalyst loading, and reaction time.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, pyrazine ring protons typically appear downfield (δ 8.5–9.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for distinguishing isomers .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98% for research-grade compounds) .

Q. How can researchers address solubility challenges during in vitro assays involving this compound?

Methodological Answer: Solubility in aqueous buffers is often limited due to the compound’s aromatic and carboxylic acid groups. Strategies include:

- Using polar aprotic solvents (e.g., DMSO) for stock solutions.

- Adjusting pH to deprotonate the carboxylic acid group (pKa ~2.5–3.0) for improved water solubility.

- Employing co-solvents like ethanol or PEG-400 at <5% v/v to avoid cytotoxicity .

Advanced Research Questions

Q. How do stereochemical factors influence the biological activity of this compound derivatives?

Methodological Answer: Stereochemistry at chiral centers (e.g., C-5 and C-6) can modulate interactions with biological targets. For example:

- Enantiomeric Purity: Chiral HPLC or capillary electrophoresis separates enantiomers. Biological assays comparing racemic mixtures vs. pure enantiomers (e.g., in enzyme inhibition studies) reveal stereospecific effects .

- Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding affinities to targets like bacterial topoisomerases, highlighting steric clashes or hydrogen-bonding mismatches in non-active enantiomers .

Q. How should researchers resolve contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

- Reproducibility Checks: Replicate protocols with strict control of variables (e.g., solvent batch, humidity). For example, low yields in ester hydrolysis (e.g., 39%) may stem from incomplete reaction termination or side reactions .

- Meta-Analysis: Compare data across peer-reviewed studies (e.g., PubChem, DSSTox) to identify outliers. Cross-validate biological activity using standardized assays (e.g., MIC for antimicrobial studies) .

Q. What mechanistic hypotheses explain the compound’s reported antihypoxic or antimicrobial activity?

Methodological Answer:

- Antihypoxic Activity: Pyrazine derivatives may modulate HIF-1α stabilization under low-oxygen conditions. In vitro models (e.g., HepG2 cells under hypoxia) with Western blotting for HIF-1α levels can test this .

- Antimicrobial Action: Pyrazinecarboxylic acids may inhibit bacterial dihydrofolate reductase (DHFR). Competitive inhibition assays with NADPH consumption monitoring validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。